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Compound of Interest

Compound Name: Methanol-d4

Cat. No.: B120146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance

(NMR) spectrum of pure Methanol-d4 (CD₃OD). It is intended to serve as a detailed reference

for researchers, scientists, and professionals in drug development who utilize this common

solvent in their analytical work. This guide covers the fundamental principles behind the

observed NMR signals, presents quantitative data in a clear and accessible format, and

outlines standardized experimental protocols for acquiring high-quality spectra.

Introduction to the NMR Spectrum of Methanol-d4
Methanol-d4 is a deuterated isotopologue of methanol, widely employed as a solvent in NMR

spectroscopy. Its utility stems from the fact that deuterium (²H or D) is largely "invisible" in ¹H

NMR spectra under standard acquisition parameters, thus providing a transparent background

for the analysis of dissolved analytes. However, the solvent itself gives rise to characteristic

residual signals in both ¹H and ¹³C NMR spectra, which are crucial for spectrometer calibration

and can provide information about the sample environment. Understanding these solvent

signals is paramount for accurate spectral interpretation.

¹H and ¹³C NMR Spectral Data of Methanol-d4
The NMR spectrum of pure Methanol-d4 is characterized by residual signals from incompletely

deuterated isotopologues (primarily CHD₂OD) and the natural abundance of the ¹³C isotope.

The key spectral parameters are summarized in the tables below.
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Table 1: ¹H NMR Spectral Data for Methanol-d4
Signal Origin

Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Residual Methyl

Protons (CHD₂-OD)
3.31 Quintet ²J(H,D) ≈ 1.6 - 2.2

Residual Hydroxyl

Proton (CD₃-OH)
4.78 - 4.87 Singlet (broad) -

Note: The chemical shift of the hydroxyl proton is highly dependent on temperature,

concentration, and the presence of exchangeable protons in the sample.

Table 2: ¹³C NMR Spectral Data for Methanol-d4
Signal Origin

Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Methyl Carbon (-CD₃) 49.15 Septet ¹J(C,D) ≈ 21.0 - 21.4

Origin and Interpretation of NMR Signals
The observed signals in the NMR spectrum of Methanol-d4 can be explained by fundamental

NMR principles, including chemical shift, spin-spin coupling, and isotopic effects.

¹H NMR Spectrum
The ¹H NMR spectrum of Methanol-d4 is dominated by a residual signal from the methyl

group. Due to the high degree of deuteration, the most abundant isotopologue containing a

proton is CHD₂OD. The proton in this group is coupled to the two neighboring deuterium nuclei.

Since deuterium has a spin quantum number (I) of 1, it splits the proton signal into a quintet

(2nI + 1 = 221 + 1 = 5). The intensity ratio of this quintet is approximately 1:2:3:2:1.[1] A smaller

residual peak from the hydroxyl proton (CD₃OH) can also be observed, typically as a broad

singlet. Its chemical shift is variable due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum
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In the ¹³C NMR spectrum, the signal arises from the methyl carbon of the CD₃OD molecule at

its natural abundance of approximately 1.1%. This carbon is directly bonded to three deuterium

atoms. The spin of deuterium (I=1) causes the carbon signal to be split into a septet (2nI + 1 =

231 + 1 = 7).[2] The intensity of this multiplet follows a 1:3:6:7:6:3:1 pattern.[2] The one-bond

carbon-deuterium coupling constant, ¹J(C,D), is a key parameter for identifying this signal.

The relationship between the structure of Methanol-d4 and its characteristic NMR signals is

illustrated in the following diagram:

Figure 1: Origin of NMR Signals in Methanol-d4
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Caption: Origin of ¹H and ¹³C NMR signals from Methanol-d4.

Experimental Protocols
To obtain high-quality NMR spectra using Methanol-d4 as a solvent, proper sample

preparation and instrument parameterization are essential.

Sample Preparation
Analyte Purity: Ensure the analyte to be dissolved is of high purity to avoid signals from

contaminants.

Solvent Quality: Use high-purity Methanol-d4 (typically >99.8% D) to minimize the intensity

of the residual proton signals.

Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of a small molecule

analyte for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of Methanol-
d4.[3][4]

Dissolution: Prepare the sample in a separate vial to ensure complete dissolution before

transferring it to the NMR tube. Gentle warming or vortexing can aid dissolution.

Filtering: If any particulate matter is present, filter the solution through a small plug of glass

wool into the NMR tube to prevent issues with shimming.

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added. However, for many applications, the residual solvent

peak of Methanol-d4 (3.31 ppm for ¹H and 49.15 ppm for ¹³C) can be used as a secondary

reference.

The logical workflow for sample preparation is depicted below:
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Figure 2: Experimental Workflow for NMR Sample Preparation
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Caption: Workflow for preparing a sample for NMR analysis.

NMR Data Acquisition
The following are general guidelines for setting up ¹H and ¹³C NMR experiments. Optimal

parameters may vary depending on the spectrometer and the specific analyte.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.
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Number of Scans: 16 to 64 scans are generally adequate for samples with sufficient

concentration.

Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

Acquisition Time (aq): Typically 2-4 seconds to ensure good resolution.

Spectral Width: A range of -2 to 12 ppm is usually sufficient for most organic molecules.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse program (e.g., zgpg30) is standard to produce a

spectrum with singlets for each carbon (analyte signals). The solvent signal will remain a

septet.

Number of Scans: Due to the low natural abundance of ¹³C and longer relaxation times, a

larger number of scans (e.g., 1024 to 4096 or more) is required.

Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for quantitative

results, especially for quaternary carbons.

Acquisition Time (aq): Typically 1-2 seconds.

Spectral Width: A standard range of 0 to 220 ppm is appropriate for most organic

compounds.

By understanding the inherent NMR signals of Methanol-d4 and following standardized

experimental procedures, researchers can ensure the acquisition of high-quality, reliable data

for their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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